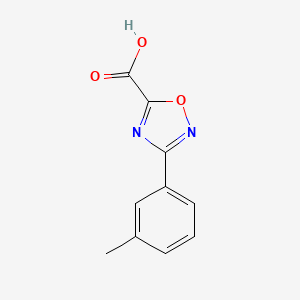
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid
説明
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid (m-TOCA) is an organic compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. m-TOCA is a derivative of oxadiazole, a five-membered heterocyclic ring with a nitrogen and oxygen atom in the ring. m-TOCA has a wide range of applications in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a catalyst for chemical reactions.
科学的研究の応用
M-TOCA has a wide range of applications in scientific research. It has been used to study the reactivity of metal complexes and the mechanism of organic reactions. 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has also been used as a catalyst for organic reactions, such as the Biginelli reaction. Additionally, this compound has been used to study the properties of metal-organic frameworks (MOFs) and to develop new types of MOFs. This compound has also been used to study the structure and properties of polymers materials and to develop new types of polymers materials.
作用機序
The mechanism of action of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is not fully understood. However, it is believed that this compound acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows this compound to form stable complexes with metal ions, which can then be used as catalysts for organic reactions. Additionally, this compound can act as a nucleophile, meaning it can donate electrons to other molecules. This allows this compound to take part in nucleophilic substitution reactions, such as the Biginelli reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can interact with proteins and other molecules in the body, which can lead to changes in their structure and function. Additionally, this compound has been shown to have an effect on the activity of enzymes, which can lead to changes in biochemical pathways.
実験室実験の利点と制限
The main advantage of using 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid in lab experiments is its ability to form stable complexes with metal ions, which can then be used as catalysts for organic reactions. Additionally, this compound has been shown to have an effect on the activity of enzymes, which can lead to changes in biochemical pathways. However, this compound is not always easy to work with due to its highly reactive nature. Additionally, this compound can be toxic if not handled with care, so it is important to take the necessary safety precautions when working with this compound.
将来の方向性
There are several potential future directions for research involving 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid. One potential direction is to explore the use of this compound as a catalyst for the synthesis of new compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound on the body. Additionally, further research could be done to explore the potential use of this compound in the development of new drugs and treatments. Finally, research could be done to explore the potential use of this compound in the development of new materials and technologies.
特性
IUPAC Name |
3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWIVJBLWVSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



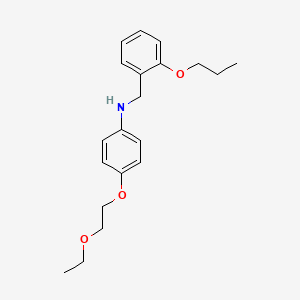
![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)
![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)
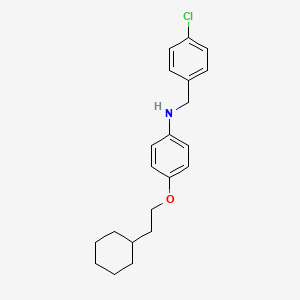
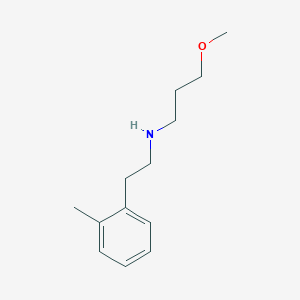
![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)

![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)
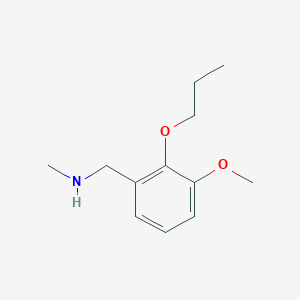


amine](/img/structure/B1385689.png)
